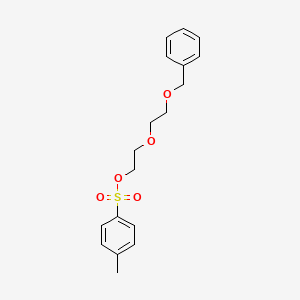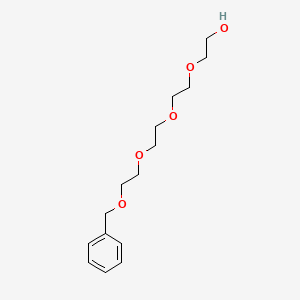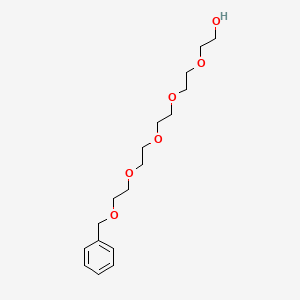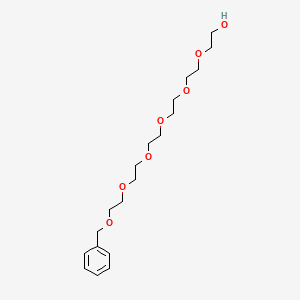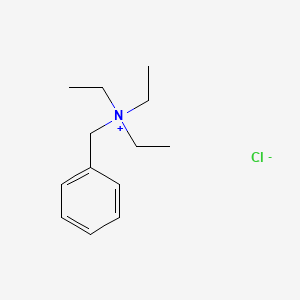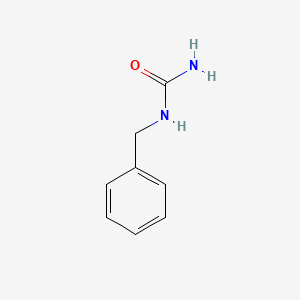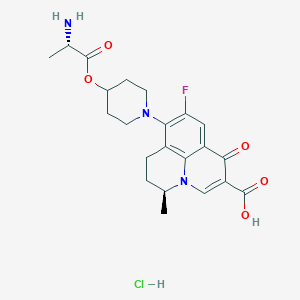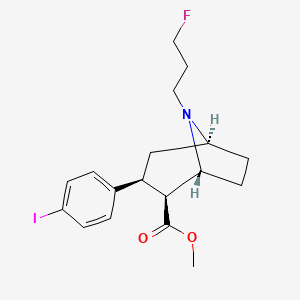
ヨードフルパン
概要
科学的研究の応用
Ioflupane has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical studies to understand the behavior of dopamine transporters.
Biology: Helps in studying the distribution and density of dopamine neurons in the brain.
Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other movement disorders
Industry: Employed in the production of diagnostic imaging agents and radiopharmaceuticals
作用機序
ヨードフルパンは、脳内のシナプス前ドーパミン輸送体に選択的に結合することにより効果を発揮します。ヨウ素-123で標識されると、SPECTイメージングを使用して検出できるガンマ線を放出します。 これにより、ドーパミンニューロンの分布と密度を視覚化でき、パーキンソン症候群の診断に役立ちます .
類似の化合物との比較
類似の化合物
コカイン: 類似の構造を共有していますが、イメージング目的には使用されません。
メチルフェニデート: 別のドーパミン輸送体リガンドですが、臨床的応用は異なります。
トロパン誘導体: さまざまな他のトロパン誘導体は、研究と医学で使用されています
ヨードフルパンの独自性
ヨードフルパンは、ドーパミン輸送体に対する高い親和性と、ヨウ素-123で標識できるという能力により、パーキンソン症候群を診断するための効果的なイメージング剤となっています。 その特異性と安全性プロファイルにより、臨床設定で好ましい選択肢となっています .
生化学分析
Biochemical Properties
Ioflupane interacts with the dopamine transporters in the brain. These transporters are proteins that facilitate the reuptake of dopamine, a neurotransmitter, in the synapses . The nature of the interaction is such that Ioflupane binds reversibly to these transporters .
Cellular Effects
Ioflupane’s primary effect on cells is its ability to bind to dopamine transporters, which are located on the presynaptic neurons in the striatum of the brain . This binding allows for the visualization of these neurons, which is particularly useful in the diagnosis of Parkinsonian syndromes . The presence of Ioflupane can influence cell function by providing a marker for the presence and density of dopamine transporters .
Molecular Mechanism
The molecular mechanism of Ioflupane involves its binding to presynaptic dopamine transporters . When Iodine-123, the radioactive isotope in Ioflupane, decays, a gamma ray is emitted and detected through SPECT . This allows for the visualization of the dopamine transporters to which Ioflupane is bound .
Temporal Effects in Laboratory Settings
The effects of Ioflupane can be observed between 3 to 6 hours after injection . This time window is appropriate for capturing the distribution of the compound in the brain
Metabolic Pathways
Ioflupane does not undergo any significant metabolism . About 60% of the compound is excreted in the urine and 14% in the feces after 48 hours .
Transport and Distribution
After intravenous administration, Ioflupane is distributed by the blood and builds up in the striatum of the brain . Here it attaches to the dopamine transporters on nerve cell endings .
Subcellular Localization
Ioflupane localizes to the presynaptic terminals of dopaminergic neurons in the striatum, where it binds to the dopamine transporters . This subcellular localization is crucial for its role in diagnosing Parkinsonian syndromes .
準備方法
合成経路と反応条件
ヨードフルパンの合成は、トロパン誘導体の調製から始まるいくつかの段階を伴います反応条件は一般的に、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います .
工業生産方法
ヨードフルパンの工業生産には、高純度と高収率を確保するために自動合成モジュールを使用します。 このプロセスには、ヨウ素-123で化合物を放射性標識し、続いて規制基準を満たすための精製と品質管理が含まれます .
化学反応の分析
反応の種類
ヨードフルパンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は特定の条件下で起こり、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、分子上の官能基を修飾するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、モノヨウ化ヨウ素のようなハロゲン化剤があります。 反応は通常、特異性と収率を確保するために制御された温度とpH条件下で行われます .
主な製品
これらの反応から生成される主な生成物には、さまざまなヨードフルパン誘導体が含まれ、これはさまざまなイメージングと診断目的で使用できます .
科学研究の応用
ヨードフルパンは、次のような幅広い科学研究の応用があります。
化学: ドーパミン輸送体の挙動を理解するための化学研究におけるトレーサーとして使用されます。
生物学: 脳内のドーパミンニューロンの分布と密度を研究するのに役立ちます。
医学: 主に単一光子放射断層撮影(SPECT)イメージングで、パーキンソン症候群を診断し、他の運動障害と区別するために使用されます
類似化合物との比較
Similar Compounds
Cocaine: Shares a similar structure but is not used for imaging purposes.
Methylphenidate: Another dopamine transporter ligand but with different clinical applications.
Tropane derivatives: Various other tropane derivatives are used in research and medicine
Uniqueness of Ioflupane
Ioflupane is unique due to its high affinity for dopamine transporters and its ability to be labeled with iodine-123, making it an effective imaging agent for diagnosing Parkinsonian syndromes. Its specificity and safety profile make it a preferred choice in clinical settings .
特性
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155797-99-2 | |
| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOFLUPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


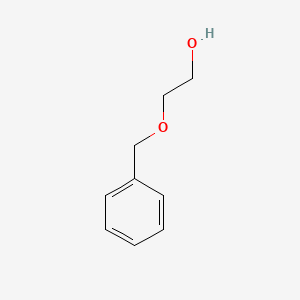
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
